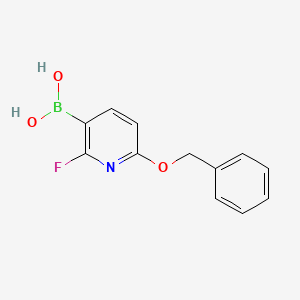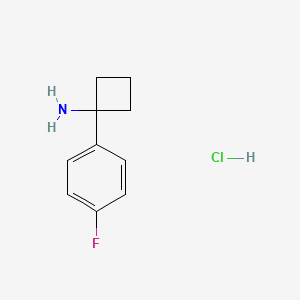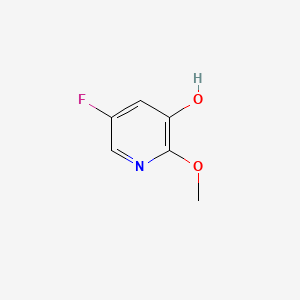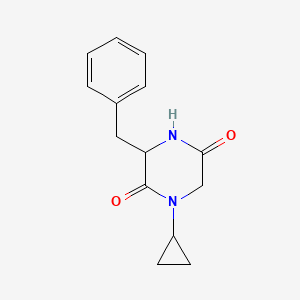
2-(Cyclopentyloxy)-3-fluoroaniline
Vue d'ensemble
Description
2-(Cyclopentyloxy)-3-fluoroaniline (2-CFA) is an important synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 170-172°C and a melting point of -50°C. It is a member of the family of fluoroanilines and has the chemical formula C9H11FO.
Applications De Recherche Scientifique
Metabolic Studies and Biomonitoring
19F-NMR Method Development : Vervoort et al. (1990) developed a 19F-n.m.r. method to study the metabolism of 2-fluoroaniline, both in vivo in rats and in in vitro model systems. This method is a sensitive tool for biomonitoring studies of 2-fluoroaniline, surpassing the sensitivity of h.p.l.c./t.l.c. methods (Vervoort, J., de Jager, P. D., Steenbergen, J., & Rietjens, I., 1990).
Microsomal Metabolism Analysis : Rietjens and Vervoort (1989) examined the microsomal, cytochrome P-450-dependent metabolism of fluoroanilines, including 2-fluoroaniline. Their study revealed specific patterns of hydroxylation and defluorination, contributing to understanding the metabolic pathways of these compounds (Rietjens, I., & Vervoort, J., 1989).
Biodegradation and Environmental Impact
Degradation by Rhizobium sp. JF-3 : Zhao et al. (2019) discovered a bacterial strain capable of degrading 3-fluoroaniline, highlighting a novel metabolic pathway for this compound. This research is crucial for understanding the environmental fate of fluoroanilines (Zhao, Z. Q., Zheng, T., Zhang, W. J., Shen, X., Lv, L., & Li, Y. M., 2019).
Aerobic Degradation in Mixed Cultures : Zhao et al. (2019) also examined the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems. Their work provides insights into the microbial communities and enzymes involved in the degradation of these compounds, contributing to environmental bioremediation strategies (Zhao, Z. Q., Shen, X., Zheng, T., Lv, L., Su, Y., & Ghulam, A., 2019).
Chemical and Pharmaceutical Research
Synthesis of Fluorous Alkoxy Ethyl Ether Protective Group : Wipf and Reeves (1999) reported on the synthesis of a fluorous alkoxy ethyl ether protective group, demonstrating its application in the purification of organic molecules, including 2-fluoroaniline. This development has significant implications for pharmaceutical and chemical synthesis (Wipf, P., & Reeves, J., 1999).
In Vivo Biotransformation Studies : Vervoort et al. (1991) conducted in vivo 19F NMR studies on rats exposed to 2-fluoroaniline, revealing detailed pharmacokinetics and biotransformation pathways. This research is essential for understanding the biological impact and potential therapeutic applications of fluoroanilines (Vervoort, J., Rietjens, I., Moonen, C., von Kienlin, M., & Despres, D., 1991).
Propriétés
IUPAC Name |
2-cyclopentyloxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSCITQOALEXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)













